molecular formula C13H23NO4 B4192518 Ethyl 1-(3-ethoxypropanoyl)piperidine-4-carboxylate

Ethyl 1-(3-ethoxypropanoyl)piperidine-4-carboxylate

Cat. No.: B4192518
M. Wt: 257.33 g/mol
InChI Key: NJEYUUJALXEAER-UHFFFAOYSA-N
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Description

Ethyl 1-(3-ethoxypropanoyl)-4-piperidinecarboxylate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an ethoxypropanoyl group attached to the piperidine ring, which is further esterified with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(3-ethoxypropanoyl)piperidine-4-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Ethoxypropanoyl Group: This step involves the reaction of the piperidine derivative with ethyl 3-ethoxypropanoate in the presence of a suitable catalyst. The reaction conditions may include the use of an acid or base catalyst, elevated temperatures, and an inert atmosphere to facilitate the esterification process.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxypropanoyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the ethoxypropanoyl moiety, converting it to an alcohol.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the ethoxypropanoyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-(3-ethoxypropanoyl)-4-piperidinecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-ethoxypropanoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxypropanoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The piperidine ring can interact with receptor sites, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

    Ethyl 3-ethoxypropanoate: Shares the ethoxypropanoyl group but lacks the piperidine ring.

    Piperidinecarboxylate Derivatives: Compounds with similar piperidine structures but different substituents on the carboxylate group.

Uniqueness: Ethyl 1-(3-ethoxypropanoyl)-4-piperidinecarboxylate is unique due to the combination of the ethoxypropanoyl group and the piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 1-(3-ethoxypropanoyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-3-17-10-7-12(15)14-8-5-11(6-9-14)13(16)18-4-2/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEYUUJALXEAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)N1CCC(CC1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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